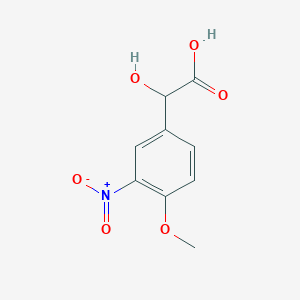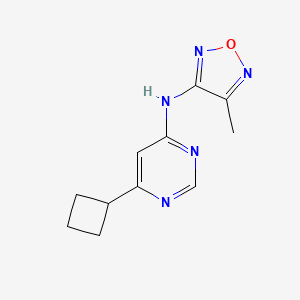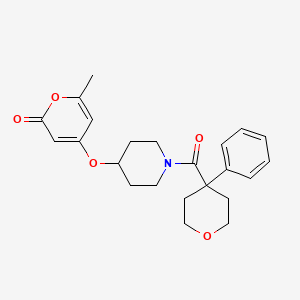
4-Methoxy-3-nitromandelic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Methoxy-3-nitromandelic acid (MNM) is an organic compound that belongs to the family of nitroaromatic compounds. It is a yellow crystalline solid that has been used in various scientific research studies due to its unique chemical properties. MNM has been found to exhibit potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases.
Scientific Research Applications
Kinetic Studies in Chemical Reactions
The kinetics of the cerium(IV) oxidation of mandelic acids, including derivatives like 4-Methoxy-3-nitromandelic acid, have been explored. Research found that the kinetic behavior of the methoxy derivative (4-Methoxy-3-nitromandelic acid) differs significantly from other mandelic acids. This includes higher reaction rates and notably lower activation enthalpy and entropy, suggesting a different reaction mechanism (Calvaruso, Cavasino, & Sbriziolo, 1981).
Diagnostic Applications in Medicine
Although directly not involving 4-Methoxy-3-nitromandelic acid, studies have used its close derivatives for diagnostic purposes. For example, the determination of 3-methoxy-4-hydroxymandelic acid in urine is a specific method used for diagnosing conditions like pheochromocytoma (Pisano, Crout, & Abraham, 1962).
Analytical Chemistry and Biochemistry
In the field of analytical chemistry, various methodologies have been developed to quantify mandelic acid derivatives in biological samples. For instance, a high-performance liquid chromatographic method with electrochemical detection for the determination of 3-methoxy-4-hydroxyphenylglycol, a related compound, in cerebrospinal fluid has been established (Scheinin, Chang, Kirk, & Linnoila, 1983).
Use as a Chiral Solvating Agent
O-Nitromandelic acid, which can be derived from mandelic acid enantiomers, has been employed as a chiral solvating agent for NMR determination of chiral diamine enantiomeric purity. This application is crucial in stereochemistry and the synthesis of chiral compounds (Haiza, Sanyal, & Snyder, 1997).
Potential Health Benefits of Related Compounds
Although not directly focusing on 4-Methoxy-3-nitromandelic acid, studies have highlighted the health benefits of related compounds. For example, ferulic acid (4-hydroxy-3-methoxycinnamic acid) exhibits antioxidant properties and potential benefits against various health disorders (Silva & Batista, 2017).
Corrosion Inhibition Studies
Studies have investigated the inhibition efficiency of compounds including 4-methoxy derivatives in corrosion processes. For instance, Schiff base compounds with methoxy groups have been used to study their inhibitory effect on the corrosion of mild steel (Khan et al., 2017).
properties
IUPAC Name |
2-hydroxy-2-(4-methoxy-3-nitrophenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO6/c1-16-7-3-2-5(8(11)9(12)13)4-6(7)10(14)15/h2-4,8,11H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZIILNICTQZTPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C(=O)O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-nitromandelic acid | |
CAS RN |
90564-43-5 |
Source


|
| Record name | 2-hydroxy-2-(4-methoxy-3-nitrophenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[(4-fluorophenyl)methoxy]-6-oxo-1-phenylpyridazine-3-carboxylate](/img/structure/B2634985.png)
![2-Propan-2-yl-1-[1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl]benzimidazole](/img/structure/B2634986.png)

![(E)-N-benzyl-2-cyano-3-[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2634988.png)


![N-(3-methylbutyl)-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B2634991.png)


![N-[5-({[(2-methylphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2634999.png)


![Ethyl 4-[(4-chlorophenyl)sulfonyl]-1-(4-methylbenzyl)-4-piperidinecarboxylate](/img/structure/B2635008.png)